molecular formula C17H15FN2O2 B4767211 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4767211
M. Wt: 298.31 g/mol
InChI Key: QDKOOQZPOAKYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as FIIN-4, is a small molecule inhibitor that targets the oncogenic kinase FGFR1. The overexpression of FGFR1 has been linked to various types of cancer, including breast, lung, and gastric cancer. The development of FIIN-4 has shown promising results in preclinical studies, making it a potential candidate for cancer therapy.

Mechanism of Action

3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide targets FGFR1 by binding to the ATP-binding pocket of the kinase domain, thereby inhibiting its activity. FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression of FGFR1 has been linked to various types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell proliferation and survival. In addition, 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells that overexpress FGFR1. These effects are specific to cancer cells that overexpress FGFR1, suggesting that 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has little effect on normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its specificity for FGFR1, which makes it an attractive candidate for cancer therapy. In addition, 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have little effect on normal cells, which reduces the risk of side effects. However, one of the limitations of 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and stability, to improve its bioavailability and efficacy. Another direction is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Finally, the development of biomarkers that can predict the response to 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide treatment can help identify patients who are most likely to benefit from this therapy.

Scientific Research Applications

3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, and gastric cancer. In vitro studies have shown that 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibits the proliferation of cancer cells that overexpress FGFR1, while having little effect on normal cells. In vivo studies have also shown that 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibits tumor growth in mouse models of breast and lung cancer.

properties

IUPAC Name

3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11-6-8-12(9-7-11)19-17(21)16-10-15(20-22-16)13-4-2-3-5-14(13)18/h2-9,16H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKOOQZPOAKYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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